(3-fluorobenzyl){[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}amine
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Overview
Description
(3-fluorobenzyl){[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}amine is a synthetic organic compound that features a unique combination of fluorinated benzyl and pyrazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-fluorobenzyl){[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the 3-fluorobenzylamine and 1-(2-fluoroethyl)-1H-pyrazole intermediates. These intermediates are then coupled using a suitable linker, often through reductive amination or nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(3-fluorobenzyl){[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
(3-fluorobenzyl){[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of (3-fluorobenzyl){[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}amine involves its interaction with molecular targets, such as enzymes or receptors. The fluorinated groups can enhance binding affinity and selectivity, while the pyrazole ring may contribute to the compound’s stability and reactivity. Pathways involved in its action may include inhibition of specific enzymes or modulation of receptor activity.
Comparison with Similar Compounds
Similar Compounds
4,4’-Difluorobenzophenone: Another fluorinated compound used in polymer synthesis.
Bromine Compounds: Compounds like hydrogen bromide, which are used in various organic reactions.
Uniqueness
(3-fluorobenzyl){[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}amine is unique due to its specific combination of fluorinated benzyl and pyrazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C13H16ClF2N3 |
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Molecular Weight |
287.73 g/mol |
IUPAC Name |
N-[[1-(2-fluoroethyl)pyrazol-4-yl]methyl]-1-(3-fluorophenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C13H15F2N3.ClH/c14-4-5-18-10-12(9-17-18)8-16-7-11-2-1-3-13(15)6-11;/h1-3,6,9-10,16H,4-5,7-8H2;1H |
InChI Key |
HJBZLNLDSRCVOS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)CNCC2=CN(N=C2)CCF.Cl |
Origin of Product |
United States |
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